

A Comparative Guide to the Clinical Equivalence of Tenofovir Disoproxil Salt Forms

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Compound of Interest

Compound Name: *Tenofovir disoproxil succinate*

Cat. No.: *B12774426*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical equivalence of different salt forms of tenofovir disoproxil, a key antiretroviral prodrug. The focus is on the well-established fumarate salt (TDF) and the more recently developed phosphate salt (TDP). This document summarizes key pharmacokinetic data, details the experimental protocols used to establish bioequivalence, and provides visual representations of the drug's mechanism of action and the clinical trial workflow.

Executive Summary

Tenofovir disoproxil is a prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B infections. The oral bioavailability of tenofovir is low due to its hydrophilic nature. To overcome this, the disoproxil ester prodrug was developed, which is then formulated as a salt to improve its pharmaceutical properties. The most common salt form is tenofovir disoproxil fumarate (TDF). Recently, a new salt form, tenofovir disoproxil phosphate (TDP), has been developed with the aim of improving stability. Clinical studies have been conducted to ensure that this new salt form is clinically equivalent to the established fumarate salt, ensuring that the change in salt form does not impact the safety and efficacy of the drug.

Data Presentation: Pharmacokinetic Equivalence of TDF and TDP

A key clinical study was conducted to compare the pharmacokinetic profiles of a single oral dose of 292 mg of tenofovir disoproxil phosphate to 300 mg of tenofovir disoproxil fumarate in healthy adult male subjects. The results demonstrated that the two salt forms are bioequivalent.

[1]

Pharmacokinetic Parameter	Tenofovir Disoproxil Phosphate (292 mg) (Mean ± SD)	Tenofovir Disoproxil Fumarate (300 mg) (Mean ± SD)	Geometric Mean Ratio (90% CI)	Bioequivalence Range
C _{max} (ng/mL)	275.41 ± 77.90	265.41 ± 83.08	1.0514 (0.9527–1.1603)	0.80 - 1.25
AUC _{0-last} (ng·h/mL)	2019.24 ± 553.38	1982.69 ± 593.32	1.0375 (0.9516–1.1311)	0.80 - 1.25
AUC _{0-inf} (ng·h/mL)	2238.50 ± 584.73	2207.63 ± 613.99	1.0305 (0.9461–1.1225)	0.80 - 1.25
T _{max} (h)	0.75 (0.50-2.00)	0.75 (0.50-3.00)	-	-
t _{1/2} (h)	20.33 ± 4.17	20.24 ± 4.31	-	-

Data sourced from a randomized, two-way crossover bioequivalence study in healthy volunteers.[1]

Experimental Protocols

In Vitro Dissolution Testing

Objective: To assess the in vitro release characteristics of the tenofovir disoproxil salt forms. This is a critical quality control test and a prerequisite for considering biowaivers for different strengths of the same formulation.

Apparatus: USP Apparatus II (Paddle)

Dissolution Medium: 900 mL of 0.01 N Hydrochloric Acid (HCl)[2][3]

Temperature: $37 \pm 0.5^{\circ}\text{C}$ [\[2\]](#)[\[3\]](#)

Paddle Speed: 75 rpm[\[2\]](#)

Procedure:

- Place one tablet in each of the six dissolution vessels containing the dissolution medium.[\[2\]](#)
- Begin the test and withdraw samples (e.g., 10 mL) at predetermined time points (e.g., 10, 15, 20, 30, 45, and 60 minutes).[\[2\]](#)
- Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.
- Filter the samples promptly through a suitable filter (e.g., 0.45 μm).
- Analyze the filtrate for the concentration of tenofovir disoproxil using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection at 260 nm.[\[2\]](#)
- Calculate the percentage of the labeled amount of drug dissolved at each time point.

Acceptance Criteria for BCS Class III Drugs: For a biowaiver based on the Biopharmaceutics Classification System (BCS), both the test and reference products must show very rapid dissolution, with at least 85% of the drug dissolved within 15 minutes.[\[2\]](#)

In Vitro Permeability Assay (Caco-2 Cell Model)

Objective: To evaluate the intestinal permeability of tenofovir disoproxil, a key factor in its oral bioavailability. Tenofovir is a BCS Class III drug, characterized by high solubility and low permeability.[\[4\]](#)

Cell Line: Caco-2 (human colon adenocarcinoma) cells, which differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.

Procedure:

- Cell Culture and Seeding: Caco-2 cells are cultured and then seeded onto semi-permeable filter supports in Transwell® plates. The cells are cultured for 18-22 days to allow for the

formation of a confluent, differentiated monolayer.[5]

- Monolayer Integrity Assessment: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values above a predetermined threshold (e.g., $>200 \Omega \cdot \text{cm}^2$) are used for the assay.[5]
- Permeability Measurement (Apical to Basolateral):
 - The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
 - The test compound (tenofovir disoproxil salt) is added to the apical (donor) compartment.
 - Samples are collected from the basolateral (receiver) compartment at specific time intervals (e.g., 30, 60, 90, 120 minutes).[5]
 - The concentration of the compound in the collected samples is determined by a validated analytical method (e.g., LC-MS/MS).
- Permeability Measurement (Basolateral to Apical): To assess active efflux, the transport of the compound is also measured from the basolateral to the apical compartment.
- Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters. [5]

In Vivo Bioequivalence Study

Objective: To compare the rate and extent of absorption of two different salt forms of tenofovir disoproxil to determine if they are bioequivalent.

Study Design: A randomized, single-dose, two-period, two-sequence, crossover study in healthy adult volunteers.[1][4]

Procedure:

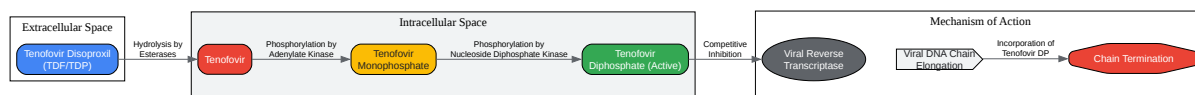
- Subject Recruitment: A sufficient number of healthy adult subjects (typically 24-32) are enrolled after providing informed consent.[4][6]

- Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., Test product then Reference product, or Reference product then Test product).
- Dosing (Period 1): After an overnight fast, subjects receive a single oral dose of either the test or reference product.[6]
- Blood Sampling: Serial blood samples are collected at predefined time points for up to 72 hours post-dose to capture the complete pharmacokinetic profile.[1][4]
- Washout Period: A washout period of at least 7 days is implemented between the two treatment periods to ensure complete elimination of the drug from the body.[4]
- Dosing (Period 2): After the washout period, subjects receive the alternate product they did not receive in Period 1.
- Blood Sampling: The same blood sampling schedule is followed as in Period 1.
- Bioanalysis: Plasma concentrations of tenofovir (the active metabolite) are determined using a validated bioanalytical method (e.g., LC-MS/MS).[7]
- Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters (C_{max}, AUC) are calculated for each subject for both products. Statistical analysis is performed on the log-transformed data to determine the 90% confidence intervals for the ratio of the geometric means of the test and reference products.[1]

Bioequivalence Criteria: The two products are considered bioequivalent if the 90% confidence intervals for the geometric mean ratios of C_{max} and AUC fall within the acceptance range of 80.00% to 125.00%.[1][6]

Mandatory Visualizations

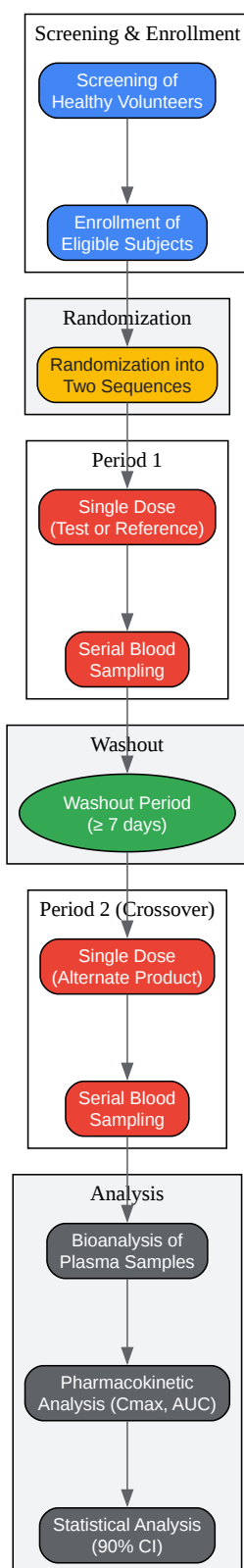
Intracellular Activation Pathway of Tenofovir Disoproxil



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Caption: Intracellular activation of tenofovir disoproxil.

Experimental Workflow for a Bioequivalence Study



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Caption: Workflow of a two-way crossover bioequivalence study.

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